molecular formula C7H5BrClN3 B11718830 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B11718830
M. Wt: 246.49 g/mol
InChI Key: RISWJECEETZXSA-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the reaction of imidazo[1,2-a]pyrazine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, including the preparation of intermediate compounds followed by halogenation. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazines .

Scientific Research Applications

6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3

InChI Key

RISWJECEETZXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Cl)Br

Origin of Product

United States

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